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Compound of Interest

Compound Name: 2-Cyanobenzenesulfenyl chloride

CAS No.: 184169-43-5

Cat. No.: B8591861

Get Quote

Part 1: Executive Summary & Molecular Profile
2-Cyanobenzenesulfenyl chloride (CAS: 184169-43-5) is a highly reactive electrophilic sulfur

intermediate used primarily in the synthesis of 1,2-benzisothiazoles and related heterocyclic

pharmaceuticals (e.g., antipsychotics like ziprasidone). Unlike its sulfonyl chloride analog, the

sulfenyl chloride moiety (-SCl) renders the molecule acutely moisture-sensitive and prone to

cyclization.

This guide details the spectroscopic signatures required to distinguish this compound from its

precursors (thiols/disulfides) and its cyclized isomer (3-chloro-1,2-benzisothiazole).
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Property Data

IUPAC Name 2-Cyanobenzenesulfenyl chloride

CAS Number 184169-43-5

Molecular Formula

Molecular Weight 169.63 g/mol

Physical State
Crystalline solid (low melting) or oil; often

generated in situ.

Solubility

Soluble in

,

, Toluene. Reacts with alcohols/water.

Stability
High Risk: Hydrolyzes rapidly to the sulfenic

acid/disulfide. Thermally unstable >120°C.

Part 2: Spectroscopic Analysis (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
The

NMR spectrum of 2-cyanobenzenesulfenyl chloride is defined by a specific substitution
pattern on the benzene ring. The key diagnostic is the chemical shift differentiation caused by
the electron-withdrawing cyano (-CN) and sulfenyl chloride (-SCl) groups.

Predicted

NMR Data (400 MHz,

)
Note: Due to high reactivity, spectra should be acquired in anhydrous

or
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.

Proton
Position

Shift (

, ppm)
Multiplicity

Coupling (

, Hz)

Structural
Logic

H-3 (ortho to

SCl)
7.85 – 7.95 Doublet (d) ~8.0

Deshielded by

the

electronegative

S-Cl bond and

magnetic

anisotropy of the

S lone pairs.

H-6 (ortho to CN) 7.70 – 7.80 Doublet (d) ~7.8

Deshielded by

the cyano group

(anisotropy

cone).

H-4, H-5 7.45 – 7.60 Multiplet (m) -

Aromatic

meta/para

protons, less

affected by

substituents.

Diagnostic Insight (The "Cyclization Trap"): Researchers must watch for a shift in the H-3

signal. If the compound cyclizes to 3-chloro-1,2-benzisothiazole, the symmetry and electronic

environment change.

Open Form (SCl): Distinct H-3 doublet > 7.8 ppm.

Cyclized Form (Benzisothiazole): Aromatic protons often cluster more tightly; loss of the

specific nitrile anisotropy effect.

NMR Signatures
Nitrile Carbon (

): Characteristic peak at ~116–118 ppm.
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C-S Carbon (C-2): Deshielded region, ~138–142 ppm.

C-CN Carbon (C-1):~110–115 ppm.

Infrared Spectroscopy (IR)
IR is the most rapid method to confirm the integrity of the -SCl functionality and the presence of

the nitrile group.

Functional Group
Wavenumber (

)
Intensity Diagnostic Note

Nitrile (

)
2220 – 2235 Medium/Strong

Sharp, distinct peak.

Absence indicates

hydrolysis to amide or

complete cyclization.

S-Cl Stretch 480 – 520 Weak

Often obscured in

fingerprint region;

requires CsI plates or

ATR correction.

Aromatic C=C 1580, 1470 Medium
Standard aromatic

skeletal vibrations.

C-H (Aromatic) 3050 – 3090 Weak
Above 3000

boundary.

Ortho-Substitution 740 – 770 Strong

"Oo-plane" bending;

confirms 1,2-

substitution.

Mass Spectrometry (MS)
Mass spectrometry provides definitive proof of the chlorine and sulfur content via isotopic

abundance.
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Ionization Method: EI (Electron Impact) is preferred for structural elucidation; ESI

(Electrospray) may cause hydrolysis if solvents are not strictly anhydrous.

Molecular Ion (

):

169 (base peak usually observed).

Fragmentation Pathway & Isotope Pattern
Isotope Signature: The presence of one Chlorine atom (

/

) and one Sulfur atom (

/

) creates a distinct "M+2" satellite pattern.

(169): 100% (Relative abundance)[1]

(171): ~36% (Due to

+

contribution).

Key Fragments:

(

134): Loss of Chlorine. This generates the benzisothiazolium cation (cyclized species),
which is highly stable. This is often the base peak in EI-MS.

(

102): Loss of the sulfenyl chloride group, leaving the cyanophenyl cation.

(

75): Disintegration of the benzene ring.
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Part 3: Experimental Protocols & Visualization
Diagram 1: Synthesis & Reactivity Workflow
The following diagram illustrates the generation of 2-cyanobenzenesulfenyl chloride and its

critical cyclization pathway, which complicates spectroscopic analysis.

Spectroscopic Trap
Bis(2-cyanophenyl)disulfide

(Stable Solid)
2-Cyanobenzenesulfenyl Chloride

(Reactive Electrophile)
[M]+ = 169

 Oxidation (Cl2/CCl4)

Cl2 or SO2Cl2
(Chlorination)

3-Chloro-1,2-benzisothiazole
(Stable Isomer)

[M-Cl]+ = 134 (Cation)

 Thermal/Acidic
Cyclization

2-Cyanobenzenesulfenic Acid
(Degradation Product)

 H2O/Moisture

Click to download full resolution via product page

Caption: Synthesis pathway showing the equilibrium between the open sulfenyl chloride form

and the cyclized benzisothiazole, a common interference in spectral data.

Diagram 2: Mass Spectrometry Fragmentation Logic

Molecular Ion [M]+
m/z 169 / 171

(Cl Isotope Pattern)

[M - Cl]+
Benzisothiazolium Cation

m/z 134

 Loss of Cl• (Major Path)

[M - SCl]+
Cyanophenyl Cation

m/z 102

 Loss of S-Cl group

Benzyne/Ring Frag
m/z 76

 Ring Disintegration
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Click to download full resolution via product page

Caption: Primary fragmentation pathways in EI-MS. The formation of the m/z 134 cation is the

dominant feature.

Experimental Protocol: Handling & Measurement
Safety Warning: Sulfenyl chlorides are corrosive, lachrymators, and evolve HCl upon

hydrolysis. Work in a fume hood.

Sample Preparation (NMR):

Dry an NMR tube in an oven at 120°C for 1 hour. Cool in a desiccator.

Use

stored over 4Å molecular sieves.

Dissolve ~10 mg of the compound under an inert atmosphere (

or Ar).

Tip: Add a trace of

(thionyl chloride) to the solvent to scavenge adventitious water and prevent hydrolysis
during acquisition.

Sample Preparation (IR):

Liquid/Oil: Use a liquid cell with NaCl or KBr windows. Do not use aqueous-compatible

cells (e.g., KRS-5) if they contain residual moisture.

Solid: Prepare a Nujol mull in a dry box. Avoid KBr pellets as the high pressure and

hygroscopic nature of KBr can induce hydrolysis/cyclization.

Synthesis Validation (Quick Test):

React a small aliquot with excess morpholine or piperidine.
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Analyze the resulting sulfenamide derivative by TLC or NMR. The sulfenamide is stable

and easily characterized, confirming the active S-Cl bond in the parent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Phone: (601) 213-4426
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